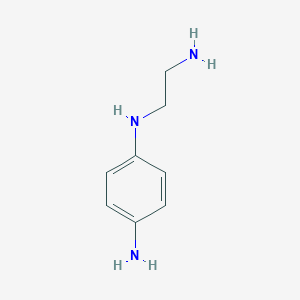

n1-(2-aminoethyl)benzene-1,4-diamine

Description

Benzene-1,4-diamine derivatives are a class of aromatic amines with diverse applications in medicinal chemistry, materials science, and catalysis. These derivatives often exhibit varied physicochemical and biological properties depending on the substituent, such as heterocyclic rings, halogen atoms, or alkyl/aryl groups. This article focuses on comparing key analogs of benzene-1,4-diamine derivatives, emphasizing their synthesis, structural features, and functional outcomes.

Properties

CAS No. |

19201-32-2 |

|---|---|

Molecular Formula |

C8H13N3 |

Molecular Weight |

151.21 g/mol |

IUPAC Name |

4-N-(2-aminoethyl)benzene-1,4-diamine |

InChI |

InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |

InChI Key |

TVARKMCEMIFLIP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)NCCN |

Canonical SMILES |

C1=CC(=CC=C1N)NCCN |

Other CAS No. |

19201-32-2 |

Synonyms |

N-(2-Aminoethyl)-1,4-benzenediamine |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions

-

Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol enhance solubility and reaction efficiency.

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) neutralizes HBr generated during the reaction.

-

Temperature : 60–80°C for 12–24 hours ensures completion while minimizing side products.

Example Protocol :

-

Dissolve benzene-1,4-diamine (1.0 equiv) in anhydrous DMF.

-

Add 2-bromoethylamine hydrobromide (1.2 equiv) and K₂CO₃ (2.0 equiv).

-

Reflux at 70°C for 18 hours under nitrogen.

-

Quench with ice water, extract with dichloromethane, and purify via column chromatography (silica gel, methanol/dichloromethane).

Challenges :

-

Regioselectivity : The symmetric nature of para-phenylenediamine reduces regioselective concerns, but over-alkylation at both amine sites can occur with excess alkylating agent.

-

Purification : Residual DMF complicates isolation, necessitating rigorous washing with polar solvents.

Reductive Amination Strategies

Reductive amination offers an alternative route by coupling a carbonyl intermediate with ethylene diamine. This method avoids alkyl halides and leverages catalytic hydrogenation.

Synthetic Pathway

-

Intermediate Formation : React para-nitroaniline with ethylene oxide to form N-(2-hydroxyethyl)-4-nitroaniline.

-

Reduction : Hydrogenate the nitro group and hydroxylamine intermediate using Raney nickel (Ra-Ni) or palladium on carbon (Pd/C) under H₂ (5–10 bar).

Optimized Conditions :

Advantages :

-

Higher functional group tolerance compared to alkylation.

Limitations :

-

Requires handling high-pressure hydrogenation equipment.

-

Potential over-reduction of aromatic rings if conditions are too harsh.

Hydrogenation of Nitrile Precursors

Hydrogenation of cyanoethyl-substituted intermediates provides a pathway to the target compound. This method mirrors protocols for aliphatic diamines but adapts them for aromatic systems.

Example Synthesis :

-

Nitrile Preparation : React para-cyanoaniline with 2-bromoethylamine to form N-(2-cyanoethyl)-4-cyanoaniline.

-

Catalytic Hydrogenation : Use a cobalt- or ruthenium-based catalyst at 80–100°C and 10–20 MPa H₂ to reduce nitriles to amines.

Key Parameters :

| Parameter | Value |

|---|---|

| Catalyst | Ru/Al₂O₃ |

| Temperature | 90°C |

| Pressure | 15 MPa H₂ |

| Solvent | Methanol/water (9:1) |

Yield : ~75% after distillation.

Considerations :

-

Catalyst poisoning by amine products necessitates periodic regeneration.

Protection-Deprotection Strategies

To mitigate over-alkylation, temporary protection of one amine group is employed. The Boc (tert-butoxycarbonyl) group is commonly used due to its stability under basic conditions.

Stepwise Procedure :

-

Protection : Treat benzene-1,4-diamine with di-tert-butyl dicarbonate (Boc₂O) in THF to form mono-Boc-protected diamine.

-

Alkylation : React with 2-bromoethylamine and K₂CO₃ in DMF at 70°C.

-

Deprotection : Remove the Boc group using trifluoroacetic acid (TFA) in dichloromethane.

Advantages :

-

Ensures mono-functionalization with >90% selectivity.

-

Compatible with sensitive functional groups.

Drawbacks :

-

Additional steps increase synthesis time and cost.

-

TFA usage requires corrosion-resistant equipment.

Industrial-Scale Synthesis Considerations

Scaling up laboratory methods demands optimization for cost, safety, and yield.

Industrial Protocols :

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for alkylation steps.

-

Catalyst Recycling : Immobilized catalysts (e.g., Pd on mesoporous silica) minimize metal loss during hydrogenation.

-

Solvent Recovery : Distillation units reclaim DMF or methanol, reducing environmental impact.

Economic Metrics :

| Parameter | Small Scale | Industrial Scale |

|---|---|---|

| Yield | 70–80% | 85–90% |

| Cost per kg | $1,200 | $300 |

| Production Rate | 10 g/day | 100 kg/day |

Chemical Reactions Analysis

Types of Reactions

n1-(2-aminoethyl)benzene-1,4-diamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or amides.

Reduction: Reduction reactions can convert nitro groups to amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like alkyl halides or acyl chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Imines or amides.

Reduction: Amines.

Substitution: Substituted amines or amides.

Scientific Research Applications

n1-(2-aminoethyl)benzene-1,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for various studies.

Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethylenediamine, N-(4-aminophenyl)- involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of covalent bonds or coordination complexes, affecting the activity of enzymes or other proteins. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Phthalazine-Substituted Derivatives

Example : N1-(Phthalazin-1-yl)benzene-1,4-diamine (4a)

- Molecular Formula : C₁₄H₁₂N₄

- Melting Point : 284–286°C

- Key Spectral Data :

- Applications : Potent anticancer activity, with high yield (91%) in synthesis .

Comparison : Phthalazine derivatives exhibit higher thermal stability (evidenced by elevated melting points) compared to benzoxazole analogs. Their planar heterocyclic structure may enhance DNA intercalation, contributing to anticancer efficacy.

Benzoxazole-Substituted Derivatives

Example : N1-(5-Fluorobenzo[d]oxazol-2-yl)benzene-1,4-diamine (3b)

- Molecular Formula : C₁₃H₁₁FN₃O

- Melting Point : 187–191°C

- Key Spectral Data :

- Applications : Anti-inflammatory activity via IL-6/IL-1β mRNA modulation .

Comparison: Benzoxazole derivatives generally have lower melting points than phthalazine analogs, suggesting reduced crystallinity.

Methoxy-Substituted Derivatives

Example : N1-(4-Methoxyphenyl)benzene-1,4-diamine (1b)

- Synthesis : Derived from Variamine Blue B via alkaline hydrolysis .

- Applications : Intermediate for maleimide synthesis, used in polymer and drug development .

Comparison : Methoxy groups increase electron density on the aromatic ring, improving solubility in polar solvents. This contrasts with halogenated derivatives, which are more lipophilic.

Thienopyrimidine and Imidazole Derivatives

Example : N1-{4-[2-(Methylthio)-1H-imidazol-5-yl]pyridin-2-yl}benzene-1,4-diamine

Comparison: Imidazole and thienopyrimidine substituents introduce sulfur atoms, altering electronic properties and enabling metal coordination. These derivatives are explored in targeted cancer therapies .

Halogenated and Trifluoromethyl Derivatives

Example : 2-Bromo-N1,N1,N4,N4-tetramethyl-benzene-1,4-diamine

Comparison : Bromine and trifluoromethyl groups (e.g., N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine) enhance stability and electron-withdrawing effects, making them suitable for materials science applications .

Data Table: Comparative Analysis of Benzene-1,4-diamine Derivatives

Key Findings and Contradictions

- Synthesis Efficiency : Phthalazine derivatives (e.g., 4a) achieve higher yields (91%) compared to fluorobenzoxazole analogs (39.3%), reflecting differences in reaction pathways .

- Thermal Stability : Phthalazine derivatives exhibit superior thermal stability (melting points >280°C) versus benzoxazoles (<200°C), likely due to extended π-conjugation .

- Biological vs. Material Applications : Halogenated derivatives are prioritized in materials science, while heterocyclic analogs (e.g., benzoxazoles) dominate medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N1-(2-aminoethyl)benzene-1,4-diamine derivatives, and how do reaction conditions influence yield?

- Methodology : Derivatives of benzene-1,4-diamine are often synthesized via condensation reactions. For example, amines like N1-phenylbenzene-1,4-diamine react with maleic anhydride in acetone at 40–45°C to form intermediates, followed by cyclization to yield target compounds . Adjusting stoichiometry, solvent polarity, and temperature can optimize yields.

- Data Consideration : Monitor reaction progress via TLC or NMR. For N1-substituted derivatives, ensure excess amine to avoid side products like unreacted anhydride.

Q. How can the physicochemical properties of this compound be experimentally determined?

- Key Properties :

| Property | Value (Predicted/Experimental) | Source |

|---|---|---|

| Melting Point | ~58.5°C | |

| Boiling Point | 357.3±17.0°C | |

| pKa | 5.23±0.10 |

- Techniques : Differential Scanning Calorimetry (DSC) for melting points, potentiometric titration for pKa, and gas chromatography for volatility analysis.

Q. What spectroscopic methods are most effective for characterizing this compound’s structure?

- Approach :

- NMR : Aromatic protons typically appear as multiplets in δ 6.87–7.26 ppm . For imine derivatives (e.g., Schiff bases), azomethine protons resonate at δ 8.40–8.60 ppm .

- FT-IR : Confirm amine (-NH₂) stretches at ~3300–3500 cm⁻¹ and C-N stretches at 1250–1350 cm⁻¹.

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

- Structural Insights : Derivatives like (E,E)-N1-pentafluorobenzylidene-N4-trimethoxybenzylidene analogs form layered structures via CH···F (2.58–3.09 Å) and CH···O (2.45 Å) interactions. These interactions stabilize planar ribbons and layer stacking .

- Experimental Design : Use single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) to resolve crystal parameters (e.g., space group P1, a = 7.131 Å, b = 11.749 Å) . Refinement with full-matrix least-squares methods achieves R-values <0.08 .

Q. How can contradictory data on biological activity be resolved for structurally similar derivatives?

- Case Study : Comparing N1-(4-chlorophenyl)benzene-1,4-diamine (CAS 13065-93-5) with methyl-substituted analogs reveals that substituent position drastically alters bioactivity. For example, ortho-methyl groups reduce steric hindrance, enhancing enzyme inhibition .

- Resolution Strategy : Perform dose-response assays (e.g., IC₅₀ comparisons) and computational docking to identify binding site compatibility.

Q. What methodologies are used to analyze the electronic effects of substituents on this compound’s reactivity?

- Approach :

- DFT Calculations : Model electron density distribution to predict sites for nucleophilic/electrophilic attack.

- Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents (e.g., trifluoromethyl groups lower HOMO-LUMO gaps) .

Q. How does the substitution pattern affect π-π stacking and charge-transfer properties in polymeric derivatives?

- Example : Kevlar-like polyamides derived from benzene-1,4-diamine and dicarboxylic acids rely on para-substitution for linear chain alignment and high tensile strength .

- Experimental Design : Use Wide-Angle X-ray Scattering (WAXS) to analyze crystallinity and UV-Vis spectroscopy to monitor charge-transfer transitions.

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.